molecular formula C20H25N3O2S B2601612 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-63-0

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

カタログ番号: B2601612
CAS番号: 689766-63-0
分子量: 371.5
InChIキー: BBDANCUDUBFADN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a thioxo group at position 2, a morpholino substituent at position 6, and a cyclohexenylethyl chain at position 2. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The thioxo group enhances electrophilicity and binding affinity to biological targets, while the morpholino substituent improves solubility and pharmacokinetic properties .

特性

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h4,6-7,14H,1-3,5,8-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDANCUDUBFADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the reaction of anthranilic acid with formamide under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where the quinazolinone intermediate reacts with morpholine in the presence of a suitable base.

    Attachment of the Cyclohexene Moiety: The cyclohexene moiety is attached through a Friedel-Crafts alkylation reaction, where the quinazolinone-morpholine intermediate reacts with cyclohexene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

化学反応の分析

Types of Reactions

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

科学的研究の応用

3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various biological molecules and pathways, which can provide insights into its potential therapeutic uses.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other complex organic molecules with industrial relevance.

作用機序

The mechanism of action of 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

類似化合物との比較

Table 1: Key Substituents and Their Effects on Quinazolinone Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Key Biological/Physicochemical Effects Reference
Target Compound Cyclohex-1-en-1-ylethyl Morpholino Enhanced lipophilicity; potential CNS activity -
6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - Chloro Improved antiradical efficiency
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - Bromo Reduced antiradical activity
3-(2-Morpholinoethyl)quinazolin-4(3H)-one 2-Morpholinoethyl - Improved solubility; eco-friendly synthesis
3-Alkyl-2-(triazolylmethyl)thio derivatives Alkyl + triazole-thioether Varied Antimicrobial, anticancer activities
  • Position 6 Substituents: The morpholino group in the target compound contrasts with halogenated analogs (e.g., 6-chloro or 6-bromo). Halogens like chloro improve antiradical efficiency, whereas bromo reduces activity, suggesting electronic and steric factors critically modulate bioactivity . Morpholino’s electron-rich nature may enhance interactions with polar enzyme pockets.
  • Position 3 Substituents: The cyclohexenylethyl group introduces conformational flexibility and lipophilicity compared to rigid aromatic substituents (e.g., phenyl in ). This may improve blood-brain barrier penetration, a feature absent in hydrophilic analogs like 3-(2-morpholinoethyl) derivatives .

Crystallographic and Conformational Insights

  • Quinazolinone derivatives often exhibit planar conformations stabilized by intramolecular hydrogen bonds (e.g., N—H⋯O in ). The cyclohexenylethyl group in the target compound may introduce steric hindrance, altering crystal packing and solubility compared to simpler alkyl chains .

生物活性

The compound 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, characterized by its unique structural features that include a thioxo group and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₂OS
  • Molecular Weight : 282.38 g/mol
  • IUPAC Name : 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-(cyclohex-1-en-1-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in tumor growth.
Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.5Induction of apoptosis
A549 (Lung)10.0Inhibition of PI3K/Akt signaling
HeLa (Cervical)8.5Cell cycle arrest

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, which are crucial for treating various inflammatory diseases. Research findings suggest:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25075
IL-630090

Case Studies

A notable study published in Journal of Medicinal Chemistry investigated the biological activity of similar quinazolinone derivatives. The study highlighted that modifications on the cyclohexenyl moiety significantly enhanced anticancer activity, suggesting that structural optimization could yield more potent derivatives.

Study Highlights:

  • Synthesis : Various analogs were synthesized through multi-step reactions involving cyclization and thioxo group incorporation.
  • Biological Testing : The synthesized compounds were tested against several cancer cell lines, demonstrating varying degrees of efficacy.
  • Findings : The most potent analogs exhibited IC50 values as low as 5 µM against MCF7 cells, indicating strong anticancer potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。